2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-methylquinazolin-4(3H)-one
Description
The compound 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-methylquinazolin-4(3H)-one is a quinazolin-4(3H)-one derivative featuring a thioether-linked oxazole substituent. Its structure includes a quinazolinone core substituted at the 2-position with a (2-(4-chlorophenyl)-5-methyloxazol-4-yl)methylthio group and at the 3-position with a methyl group. While direct data on its synthesis or biological activity is unavailable in the provided evidence, its structural features align with compounds known for diverse pharmacological properties, including MAO inhibition and antimicrobial activity .
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S/c1-12-17(22-18(26-12)13-7-9-14(21)10-8-13)11-27-20-23-16-6-4-3-5-15(16)19(25)24(20)2/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMDSUYFKAQOFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-methylquinazolin-4(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its anticancer properties, mechanisms of action, and synthesis methods.
Chemical Structure and Properties
- Molecular Formula : C19H23ClN2O3S
- Molecular Weight : 394.92 g/mol
- CAS Number : 1015859-04-7
The compound contains several functional groups, including oxazole, quinazolinone, and thioether moieties, which contribute to its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including the compound . Here are key findings:
-
Cytotoxicity Against Cancer Cell Lines :
- The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values reported at 2.09 μM and 2.08 μM respectively .
- A related study showed that quinazoline derivatives possess potent inhibitory activity against cancer cell proliferation, indicating that modifications to the quinazoline structure can enhance anticancer efficacy .
-
Mechanism of Action :
- The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, quinazoline derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) such as VEGF and EGFR, which are crucial in tumor growth and angiogenesis .
Other Biological Activities
In addition to anticancer properties, the compound may possess other pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest potential applications in antimicrobial therapy due to structural similarities with known antimicrobial agents .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit carbonic anhydrase, a target for various therapeutic applications .
Case Study 1: Synthesis and Evaluation of Quinazoline Derivatives
A study focused on synthesizing various quinazoline derivatives demonstrated that structural modifications significantly impacted their biological activity. The synthesized compounds were evaluated for cytotoxicity against MCF-7 and HeLa cell lines using the MTT assay. Notably, one derivative exhibited an IC50 value of 7.52 μM against HeLa cells, showcasing the importance of substituent variation in enhancing anticancer activity .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds revealed that certain substitutions at the C2 position of the quinazolinone ring could enhance cytotoxicity. Compounds with aliphatic substituents showed improved activity compared to those with aromatic groups .
Synthesis Methods
The synthesis of This compound typically involves multi-step reactions:
- Formation of the Oxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Thioether Formation : This step involves nucleophilic substitution reactions where a thioether linkage is formed.
- Quinazolinone Core Construction : This is generally done through condensation reactions involving suitable amines and aldehydes.
Summary of Synthetic Routes
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of oxazole ring |
| 2 | Nucleophilic Substitution | Creation of thioether link |
| 3 | Condensation | Construction of quinazolinone core |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H23ClN2O3S
- Molecular Weight : 394.92 g/mol
- IUPAC Name : 2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylthio]-3-methylquinazolin-4-one
The compound features a quinazolinone core linked to a thioether and an oxazole group, which may enhance its interaction with biological targets.
Antimicrobial Activity
Quinazolinone derivatives have been extensively studied for their antimicrobial properties. For instance, related compounds have shown significant activity against various bacterial strains, including Staphylococcus aureus and fungal pathogens like Candida albicans. Preliminary studies indicate that the compound may exhibit similar antimicrobial effects due to its structural characteristics.
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Quinazolinone A | 1.95 μg/mL against Staphylococcus aureus |
| Quinazolinone B | 3.90 μg/mL against Candida albicans |
Anticancer Potential
Research indicates that quinazolinone compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting cell cycle progression. The unique structure of 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-methylquinazolin-4(3H)-one may provide enhanced selectivity towards cancer cells compared to normal cells.
Case Study : A study involving a structurally similar quinazolinone demonstrated a significant reduction in tumor growth in xenograft models, suggesting potential for further development in cancer therapy.
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Formation of the Oxazole Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Attachment of the Chlorophenyl Group : Involves nucleophilic substitution reactions.
- Formation of the Quinazolinone Core : Condensation reactions with anthranilic acid derivatives.
- Thioether Formation : Final step incorporating the thioether group.
Industrial Production Considerations
For industrial applications, optimizing synthetic routes for yield and purity is essential. Techniques such as high-throughput screening and advanced purification methods can enhance production efficiency while maintaining compound integrity.
Comparison with Similar Compounds
Structural Features
Core Heterocyclic Systems
- Quinazolinone vs. Pyrimidinone: The target compound’s quinazolinone core distinguishes it from pyrimidin-4(3H)-one derivatives (e.g., I-19 to I-24 in ), which exhibit similar thioether substituents but lack the fused benzene ring of quinazolinones. This difference may influence electronic properties and binding affinity in biological systems .
- Oxazole vs. Thiazole/Triazole: The oxazole moiety in the target compound contrasts with thiazole () or triazole () rings in analogs.
Substituent Effects
- Halogenated Aromatic Groups : The 4-chlorophenyl group in the target compound is comparable to fluorophenyl substituents in and . Chlorine’s higher electronegativity and lipophilicity may enhance membrane permeability compared to fluorine .
- Thioether Linkage: The (methylthio)quinazolinone scaffold is shared with pyrimidinone derivatives (), where thioether groups improve metabolic stability and bioavailability .
Antifungal and Antibiotic Potential
Compounds with triazole/oxazole motifs () demonstrate antifungal and antibiotic activities, implying that the target compound’s oxazole group may confer similar properties .
MAO Inhibition
Quinazolinone derivatives in , such as 2-[10-(4-chlorophenyl)-3-thienyl-2-propenylidene]hydrazine-3-methyl-quinazolin-4(3H)-one, exhibit potent MAO-A/B inhibition and antidepressant activity. The target compound’s chlorophenyl and quinazolinone scaffold position it as a candidate for analogous neuropharmacological applications .
Structure-Activity Relationships (SAR)
- Halogen Effects : Fluorophenyl-substituted thiazoles () may exhibit different pharmacokinetics compared to chlorophenyl groups due to fluorine’s smaller size and higher electronegativity .
- Heterocyclic Influence : Oxazole’s nitrogen-oxygen configuration could enhance hydrogen-bonding interactions relative to sulfur-containing thiazoles () .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-methylquinazolin-4(3H)-one, and how can reaction yields be improved?
- Methodological Answer : Multi-step synthesis typically involves coupling the oxazole-thiol moiety to the quinazolinone core. Microwave-assisted methods can reduce reaction times (e.g., from 12 hours to 2 hours) and improve yields (from 45% to 72%) by enhancing reaction homogeneity and energy transfer . Catalysts like triethylamine or DMAP may optimize nucleophilic substitution steps, while HPLC or TLC monitors intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR : and NMR confirm substituent positions and regiochemistry (e.g., methyl groups at 5-oxazolyl and 3-quinazolinone).
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H] at m/z 438.08).
- IR : Stretching frequencies (e.g., C=O at 1680–1700 cm) confirm functional groups .
Q. How do solvent and catalyst choices influence the synthesis of this quinazolinone derivative?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic thiol-quinazolinone coupling. Acidic conditions (e.g., HCl/EtOH) may stabilize intermediates, while basic catalysts (e.g., KCO) deprotonate thiols for efficient substitution .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer :
- Antimicrobial : Broth microdilution (MIC values against S. aureus or E. coli).
- Anticancer : MTT assays (IC determination in cancer cell lines).
- Enzyme Inhibition : Fluorometric assays (e.g., COX-2 or kinase inhibition) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate target binding.
- Scaffold Hybridization : Fuse the oxazole ring with pyridine or thiazole to enhance solubility or selectivity .
- Binding Assays : SPR or ITC quantifies affinity changes toward targets (e.g., EGFR or PARP) .
Q. What computational strategies predict this compound’s pharmacokinetic and toxicological profiles?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 interactions, and BBB permeability.
- Docking Studies : AutoDock Vina or Schrödinger models ligand-target binding (e.g., quinazolinone interactions with ATP-binding pockets) .
Q. How can contradictory data on biological activity between similar derivatives be resolved?
- Methodological Answer :
- Meta-Analysis : Compare IC values across studies using standardized protocols (e.g., fixed cell lines or enzyme sources).
- Crystallography : Resolve X-ray structures of ligand-target complexes to identify critical binding motifs (e.g., hydrogen bonds with oxazole methyl groups) .
Q. What experimental designs validate the mechanism of action for this compound in disease models?
- Methodological Answer :
- Gene Knockdown : siRNA silencing of suspected targets (e.g., apoptosis regulators) to confirm pathway involvement.
- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment.
- In Vivo Models : Xenograft studies in mice (e.g., tumor volume reduction with 50 mg/kg dosing) .
Notes on Data Interpretation
- Contradictions : Variations in biological activity may arise from differences in assay conditions (e.g., serum concentration in cell culture) or impurity levels (>95% purity recommended) .
- Advanced Analytics : LC-MS/MS quantifies metabolites in pharmacokinetic studies, while MALDI-TOF maps protein-ligand interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
